

3,4-Dimethylpentanoic acid structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,4-Dimethylpentanoic acid**

Cat. No.: **B1296145**

[Get Quote](#)

An In-depth Technical Guide to **3,4-Dimethylpentanoic Acid**: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3,4-dimethylpentanoic acid** (CAS No: 3302-06-5), a branched-chain aliphatic carboxylic acid. The document delves into its core molecular structure, including a detailed analysis of its stereochemical properties. Key physicochemical data are compiled and presented for practical laboratory use. Furthermore, this guide outlines the characteristic spectroscopic signatures expected in NMR, IR, and mass spectrometry for structural confirmation. A detailed, representative laboratory-scale synthesis protocol is provided, alongside a discussion of the molecule's chemical reactivity and its applications as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and materials science. Safety and handling protocols are also summarized to ensure safe laboratory practice.

Molecular Identity and Structure

3,4-Dimethylpentanoic acid is a saturated fatty acid characterized by a seven-carbon skeleton.^[1] Its systematic IUPAC name is **3,4-dimethylpentanoic acid**, and it is also known as 3,4-dimethylvaleric acid.^[2] The core structure consists of a pentanoic acid backbone with two methyl group substituents at the C3 and C4 positions.^[1] This branching significantly influences its physical properties compared to its straight-chain isomer, heptanoic acid.^[3]

Key Identifiers

Identifier	Value	Source(s)
CAS Number	3302-06-5	[1] [4]
IUPAC Name	3,4-dimethylpentanoic acid	[4] [5]
Molecular Formula	C ₇ H ₁₄ O ₂	[1] [4]
Molecular Weight	130.18 g/mol	[1]
Canonical SMILES	CC(C)C(C)CC(=O)O	[2] [5]
InChI	InChI=1S/C ₇ H ₁₄ O ₂ /c1-5(2)6(3)4-7(8)9/h5-6H,4H2,1-3H3,(H,8,9)	[2] [4]
InChIKey	GETAKGOKCSRVLZ-UHFFFAOYSA-N	[2] [4]

Structural Diagram

The 2D structure of **3,4-dimethylpentanoic acid** highlights its key functional groups and chiral centers.

Caption: 2D structure of **3,4-Dimethylpentanoic acid** with IUPAC numbering. *Chiral centers at C3 and C4.

Physicochemical Properties

The physical and chemical properties of **3,4-dimethylpentanoic acid** are crucial for its handling, purification, and application in synthesis. The branched structure generally leads to a lower boiling point and different solubility characteristics compared to linear isomers.[\[3\]](#)

Property	Value	Unit	Source(s)
Boiling Point	109 (at 14 mmHg)	°C	[6]
Density	0.921	g/cm ³	[6]
pKa (Predicted)	4.80 ± 0.10	[2]	
LogP (Predicted)	1.753	[7]	
Flash Point	94.5	°C	N/A
Refractive Index	1.429		N/A
Water Solubility (Predicted)	-1.37 ($\log_{10}WS$)	mol/L	[7]

Stereochemistry

A critical feature of the **3,4-dimethylpentanoic acid** structure is the presence of two chiral centers at the C3 and C4 positions. This gives rise to stereoisomerism. The molecule can exist as four distinct stereoisomers, comprising two pairs of enantiomers.

- Enantiomeric Pair 1: (3R, 4R)-**3,4-dimethylpentanoic acid** and (3S, 4S)-**3,4-dimethylpentanoic acid**.
- Enantiomeric Pair 2 (Diastereomers of Pair 1): (3R, 4S)-**3,4-dimethylpentanoic acid** and (3S, 4R)-**3,4-dimethylpentanoic acid**.

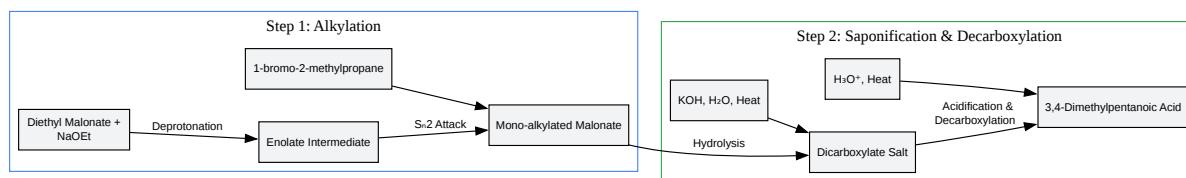
The specific stereochemistry can significantly impact biological activity, making stereoselective synthesis or chiral separation essential for drug development applications. For example, the (3S) configuration has been documented in chemical databases.[8] The Cahn-Ingold-Prelog priority rules are used to assign the R/S configuration at each stereocenter.[1]

Spectroscopic Characterization

Structural elucidation and purity assessment of **3,4-dimethylpentanoic acid** rely on standard spectroscopic techniques. While publicly available, fully assigned spectra are limited, the expected spectral features can be reliably predicted based on the known structure.

Technique	Predicted Key Signals / Features
¹ H NMR	~12.0 ppm (s, 1H): Very broad singlet for the carboxylic acid proton (-COOH).~2.2-2.4 ppm (m, 2H): Methylene protons at C2 (-CH ₂ -COOH).~1.5-1.9 ppm (m, 2H): Methine protons at C3 and C4.~0.8-1.0 ppm (m, 12H): Overlapping signals from four methyl groups (C3-CH ₃ , C4-CH(CH ₃) ₂).
¹³ C NMR	~179-181 ppm: Carbonyl carbon of the carboxylic acid (C1).~40-45 ppm: Methine carbon at C3.~35-40 ppm: Methylene carbon at C2.~30-35 ppm: Methine carbon at C4.~15-22 ppm: Four distinct signals for the four methyl carbons.
FTIR	2500-3300 cm ⁻¹ : Very broad O-H stretch, characteristic of a hydrogen-bonded carboxylic acid.~1710 cm ⁻¹ : Strong, sharp C=O stretch of the carbonyl group.2850-2960 cm ⁻¹ : C-H stretching from the alkyl groups.
Mass Spec (EI)	Molecular Ion (M ⁺): m/z = 130. Key Fragments: Loss of -OH (m/z = 113), loss of -COOH (m/z = 85), and other fragments from cleavage of the alkyl chain.

Note: Actual chemical shifts and peak shapes can vary based on solvent and experimental conditions.


Synthesis Methodology

Several synthetic routes to **3,4-dimethylpentanoic acid** are plausible. A common strategy involves the oxidation of the corresponding primary alcohol, 3,4-dimethylpentan-1-ol.[1] An alternative approach, providing a robust and scalable laboratory protocol, can be adapted from established malonic ester synthesis procedures.

Representative Protocol: Modified Malonic Ester Synthesis

This protocol is a scientifically grounded, representative example adapted from a similar procedure for preparing branched-chain acids and illustrates a viable pathway.[\[9\]](#)

Causality: The malonic ester synthesis is a classic and reliable method for forming carbon-carbon bonds alpha to a carbonyl group. The diethyl malonate starting material has acidic α -hydrogens, which are readily deprotonated by a strong base (sodium ethoxide) to form a nucleophilic enolate. This enolate then undergoes sequential alkylation (S_N2 reactions). The final steps of saponification and decarboxylation yield the desired carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Workflow for a plausible synthesis of **3,4-dimethylpentanoic acid**.

Materials:

- Diethyl malonate
- Sodium metal
- Absolute ethanol
- 1-bromo-2-methylpropane (isobutyl bromide)
- Potassium hydroxide (KOH)

- Concentrated sulfuric acid (H_2SO_4)
- Diethyl ether
- Magnesium sulfate (anhydrous)

Procedure:

- Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be controlled with cooling.
- First Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise. After the addition is complete, add a stoichiometric equivalent of 1-bromo-2-methylpropane dropwise and reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
- Saponification: Cool the reaction mixture. Add a solution of potassium hydroxide in water and reflux for an additional 2-3 hours to hydrolyze the ester groups to the corresponding dicarboxylate salt.^[9]
- Workup and Alcohol Removal: Distill off the ethanol from the reaction mixture.^[9]
- Decarboxylation: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated sulfuric acid until the solution is strongly acidic ($\text{pH} < 2$). This protonates the dicarboxylate to form the malonic acid derivative. Gently heat the acidic solution to effect decarboxylation, which liberates CO_2 and forms the crude **3,4-dimethylpentanoic acid** as an organic layer.^[9]
- Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent via rotary evaporation. The final product can be purified by vacuum distillation.

Chemical Reactivity and Applications

The reactivity of **3,4-dimethylpentanoic acid** is dominated by its carboxylic acid functional group.[10]

- Acidity: It reacts with bases to form carboxylate salts.[11]
- Nucleophilic Acyl Substitution: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. This allows for the synthesis of various derivatives. The hydroxyl group is a poor leaving group, so conversion to a more reactive derivative (like an acyl chloride with SOCl_2) is often the first step.[12][13]
 - Esterification: Reacts with alcohols in the presence of an acid catalyst (Fischer Esterification) to form esters.[11][13]
 - Amidation: Reacts with amines, typically requiring a coupling agent like DCC, to form amides.[13]
- Reduction: The carboxylic acid can be reduced to the primary alcohol (3,4-dimethylpentan-1-ol) using strong reducing agents like LiAlH_4 .[1]

Applications in Research and Development

The unique branched structure and chirality of **3,4-dimethylpentanoic acid** make it a valuable intermediate in several fields:

- Pharmaceuticals and Agrochemicals: It serves as a chiral building block for the synthesis of more complex, biologically active molecules.[6] Its branched aliphatic structure can be used to tune properties like lipophilicity and metabolic stability in drug candidates.
- Materials Science: The structure can be incorporated into polymers to create materials with tailored thermal and mechanical properties.[1]
- Biochemical Research: It is used in studies related to the metabolism of branched-chain fatty acids.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) classification, **3,4-dimethylpentanoic acid** presents several hazards.[5]

- GHS Hazard Statements:

- H302: Harmful if swallowed.[5]
- H312: Harmful in contact with skin.[5]
- H315: Causes skin irritation.[5]
- H318: Causes serious eye damage.[5]
- H332: Harmful if inhaled.[5]
- H335: May cause respiratory irritation.[5]

Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles/face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Avoid breathing vapors or mist.
- Keep away from incompatible materials, such as strong oxidizing agents and strong bases.
- Store in a tightly sealed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3,4-Dimethylpentanoic acid | 3302-06-5 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]

- 4. 3,4-dimethylpentanoic acid [webbook.nist.gov]
- 5. 3,4-Dimethylpentanoic acid | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Dimethylpentanoic acid [myskinrecipes.com]
- 7. 3,4-Dimethylpentanoic acid - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. (3S)-3,4-Dimethylpentanoic acid | C7H14O2 | CID 13538955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
- To cite this document: BenchChem. [3,4-Dimethylpentanoic acid structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296145#3-4-dimethylpentanoic-acid-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com